Ortataxel is derived from the taxane family of compounds, which are characterized by their ability to inhibit cell division. The source of ortataxel can be traced back to the yew tree (Taxus spp.), from which paclitaxel was originally isolated. Structurally, ortataxel retains the core features of paclitaxel while incorporating modifications aimed at enhancing its therapeutic efficacy and overcoming drug resistance in cancer cells. Its IUPAC name is 3-[(2R,3S)-3-benzoyl-2-hydroxy-4-phenyl-1-azetidinyl]-10-deacetylbaccatin III .
The synthesis of ortataxel involves several key steps that modify the structure of baccatin III, a precursor derived from the yew tree. The synthetic pathway typically includes:
For instance, one method involves the use of lithium hexamethyldisilazide as a base for selective acylation reactions at low temperatures to ensure high yields and purity .
The molecular formula of ortataxel is , with a molar mass of approximately 871.93 g/mol . The structure features:
Ortataxel undergoes various chemical reactions that are critical for its activity:
The mechanism of action for ortataxel primarily involves:
Ortataxel exhibits several notable physical and chemical properties:
Ortataxel has several scientific applications:
As of June 2009, ortataxel was undergoing Phase 2 clinical trials by Spectrum Pharmaceuticals aimed at evaluating its effectiveness in treating various malignancies .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2